![molecular formula C21H25NO2 B14196143 1-[(1R,2S)-1,2-Diphenyl-2-propoxyethyl]pyrrolidin-2-one CAS No. 917964-68-2](/img/structure/B14196143.png)
1-[(1R,2S)-1,2-Diphenyl-2-propoxyethyl]pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(1R,2S)-1,2-Diphenyl-2-propoxyethyl]pyrrolidin-2-one is a complex organic compound characterized by its unique structure, which includes a pyrrolidin-2-one ring and a diphenyl-propoxyethyl side chain
Métodos De Preparación
The synthesis of 1-[(1R,2S)-1,2-Diphenyl-2-propoxyethyl]pyrrolidin-2-one typically involves multiple steps, starting with the preparation of the pyrrolidin-2-one ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The diphenyl-propoxyethyl side chain is then introduced through a series of reactions, including alkylation and reduction steps. Industrial production methods may involve optimization of these steps to enhance yield and purity.
Análisis De Reacciones Químicas
1-[(1R,2S)-1,2-Diphenyl-2-propoxyethyl]pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups on the compound, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-[(1R,2S)-1,2-Diphenyl-2-propoxyethyl]pyrrolidin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a chiral catalyst in asymmetric synthesis, facilitating the production of enantioselective compounds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: The compound is used in the synthesis of advanced materials and as an intermediate in the production of other complex organic molecules.
Mecanismo De Acción
The mechanism of action of 1-[(1R,2S)-1,2-Diphenyl-2-propoxyethyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, modulating the activity of key enzymes involved in metabolic pathways. Its effects on cellular processes are mediated through binding to receptors or other biomolecules, leading to changes in cellular signaling and function.
Comparación Con Compuestos Similares
1-[(1R,2S)-1,2-Diphenyl-2-propoxyethyl]pyrrolidin-2-one can be compared with other similar compounds, such as:
1-Phenyl-2-(1-pyrrolidinyl)-1-propanol: This compound shares a similar pyrrolidin-2-one ring structure but differs in its side chain composition.
1,2-Diphenyl-1,2-propanediol: This compound has a similar diphenyl side chain but lacks the pyrrolidin-2-one ring.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
917964-68-2 |
|---|---|
Fórmula molecular |
C21H25NO2 |
Peso molecular |
323.4 g/mol |
Nombre IUPAC |
1-[(1R,2S)-1,2-diphenyl-2-propoxyethyl]pyrrolidin-2-one |
InChI |
InChI=1S/C21H25NO2/c1-2-16-24-21(18-12-7-4-8-13-18)20(17-10-5-3-6-11-17)22-15-9-14-19(22)23/h3-8,10-13,20-21H,2,9,14-16H2,1H3/t20-,21+/m1/s1 |
Clave InChI |
DPJWFYXWTNNYCN-RTWAWAEBSA-N |
SMILES isomérico |
CCCO[C@@H](C1=CC=CC=C1)[C@@H](C2=CC=CC=C2)N3CCCC3=O |
SMILES canónico |
CCCOC(C1=CC=CC=C1)C(C2=CC=CC=C2)N3CCCC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(1-Methyl-1H-imidazol-2-yl)ethenyl]benzoic acid](/img/structure/B14196063.png)
![3-Hydroxy-7-methyl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B14196075.png)
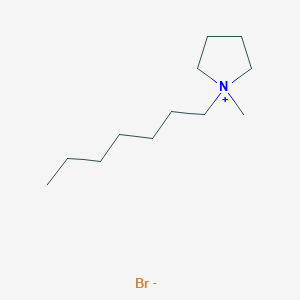
![1-[(4-Chlorophenyl)ethynyl]-3-(phenylethynyl)benzene](/img/structure/B14196089.png)
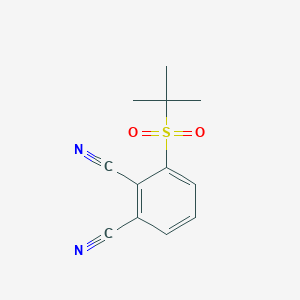
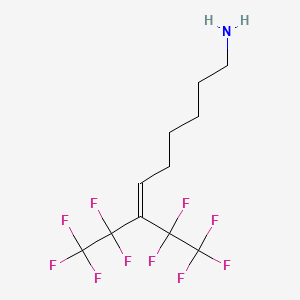
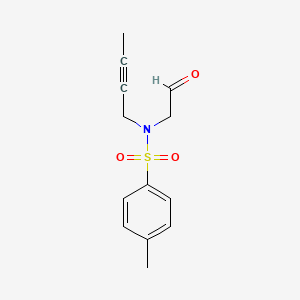
![7-Chloro-1-(4-chlorobutyl)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B14196110.png)
![Methyl 4-{[(7-methylnaphthalen-1-yl)oxy]methyl}benzoate](/img/structure/B14196113.png)
![3-[Ethyl(dimethyl)silyl]prop-2-yn-1-amine](/img/structure/B14196133.png)
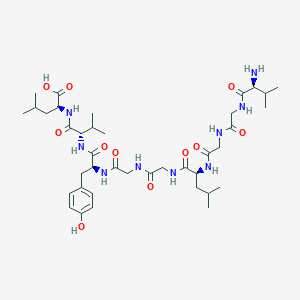
![2-[2-Bromo-4-(trifluoromethyl)phenoxy]-N-methylaniline](/img/structure/B14196144.png)
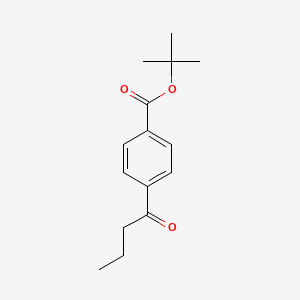
![Methyl 8-[(2-ethoxy-2-oxoethyl)amino]octanoate](/img/structure/B14196158.png)
